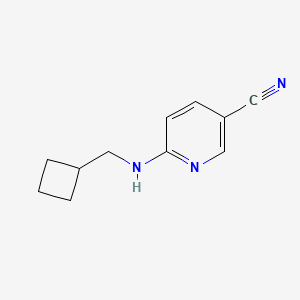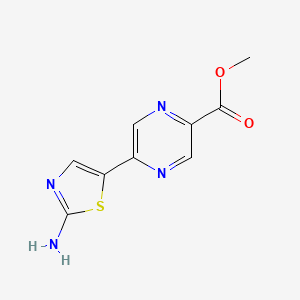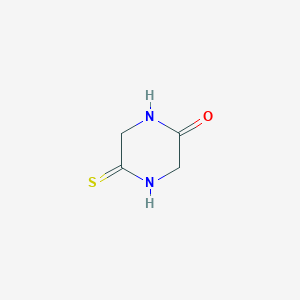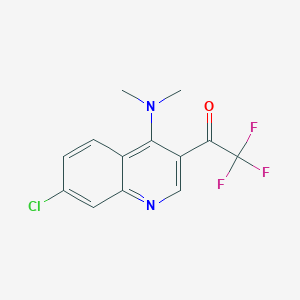![molecular formula C15H9F3OS B13101681 9-(Trifluoromethyl)dibenzo[b,e]thiepin-11(6H)-one](/img/structure/B13101681.png)
9-(Trifluoromethyl)dibenzo[b,e]thiepin-11(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(Trifluoromethyl)dibenzo[b,e]thiepin-11(6H)-one is a chemical compound known for its unique structure and properties It belongs to the class of dibenzo[b,e]thiepin derivatives, which are characterized by a tricyclic structure containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Trifluoromethyl)dibenzo[b,e]thiepin-11(6H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 3,4-difluoro-2-methylbenzoic acid with diphenyl disulfide can be used to introduce the sulfur atom into the tricyclic structure .
Industrial Production Methods: Industrial production of this compound may involve scalable processes that ensure high yield and purity. The use of optimized reaction conditions, such as temperature control and the choice of solvents, is crucial for large-scale synthesis. The process may also include purification steps like recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 9-(Trifluoromethyl)dibenzo[b,e]thiepin-11(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens or nitrating agents can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .
Scientific Research Applications
9-(Trifluoromethyl)dibenzo[b,e]thiepin-11(6H)-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 9-(Trifluoromethyl)dibenzo[b,e]thiepin-11(6H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol: This compound shares a similar tricyclic structure but differs in the substituents on the aromatic rings.
Dothiepin: Another dibenzo[b,e]thiepin derivative, known for its use as an antidepressant.
Uniqueness: 9-(Trifluoromethyl)dibenzo[b,e]thiepin-11(6H)-one is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for designing molecules with specific characteristics and activities .
Properties
Molecular Formula |
C15H9F3OS |
|---|---|
Molecular Weight |
294.29 g/mol |
IUPAC Name |
9-(trifluoromethyl)-6H-benzo[c][1]benzothiepin-11-one |
InChI |
InChI=1S/C15H9F3OS/c16-15(17,18)10-6-5-9-8-20-13-4-2-1-3-11(13)14(19)12(9)7-10/h1-7H,8H2 |
InChI Key |
SIASYSYEWOCUQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2)C(F)(F)F)C(=O)C3=CC=CC=C3S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8-Methylpyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B13101620.png)
![1-(2-Bromophenyl)-5-chloro-3-[(5-chloro-2-methoxyphenyl)methyl]-2-methoxybenzene](/img/structure/B13101630.png)
![2'-Chloro-N-cyclohexyl-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidin]-4'-amine](/img/structure/B13101641.png)
![8-Ethoxy-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine](/img/structure/B13101653.png)
![6-(4-Chlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13101676.png)
![5,6-Dimethyl-[1,2,5]thiadiazolo[3,4-b]pyrazine](/img/structure/B13101679.png)


![6-Bromo-3-(2-isopropylphenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13101699.png)


